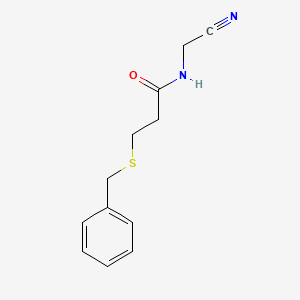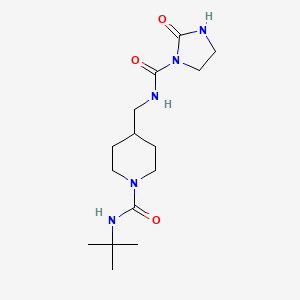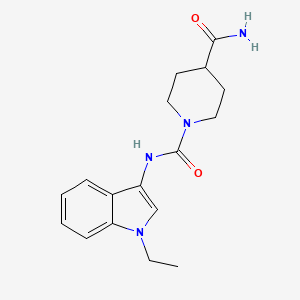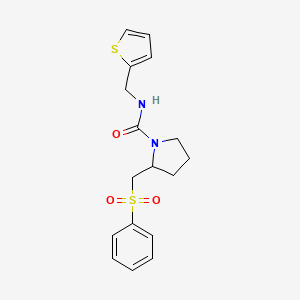
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide, also known as BSC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiol class of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is not fully understood, but it is believed to involve the formation of covalent bonds with thiol groups on proteins. This reaction results in the modification of the protein structure and can lead to changes in protein function. 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has also been found to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and cellular damage.
Biochemical and Physiological Effects
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has been found to have a variety of biochemical and physiological effects. In addition to its role as a thiol-reactive probe, 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has been found to have antioxidant properties and can protect cells from oxidative stress. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide in lab experiments is its high specificity for thiol groups on proteins. This makes it an ideal tool for the detection of protein disulfide bonds and other thiol-containing molecules. However, 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide can also have non-specific effects on cellular function and can induce oxidative stress in cells. Careful experimental design is necessary to ensure that the effects of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide are properly controlled and interpreted.
Direcciones Futuras
There are many potential future directions for research on 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide. One area of interest is the development of new methods for the detection of protein disulfide bonds using 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide. Additionally, there is potential for the use of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide in the study of redox signaling pathways and the regulation of oxidative stress in cells. Further research is also needed to fully understand the mechanism of action of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide involves the reaction of 3-bromopropionyl chloride with benzyl mercaptan, followed by the reaction of the resulting product with cyanomethylamine. This method has been used successfully by many researchers to produce high-quality 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide for use in scientific research.
Aplicaciones Científicas De Investigación
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has been extensively studied for its potential applications in scientific research. One of the primary uses of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is as a thiol-reactive probe for the detection of protein disulfide bonds. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has been found to have potential applications in the study of oxidative stress and the regulation of cellular redox signaling.
Propiedades
IUPAC Name |
3-benzylsulfanyl-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c13-7-8-14-12(15)6-9-16-10-11-4-2-1-3-5-11/h1-5H,6,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNPCZMUBPTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-N-(cyanomethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)
![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)



![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)
![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)
![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)